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Compound of Interest

Compound Name: 6-Methyloctan-3-ol
CAS No.: 40225-75-0
Cat. No.: B14662420
Get Quote
. J

This guide provides a comprehensive comparison of the spectroscopic data for 6-Methyloctan-
3-ol and its structural isomer, 5-Methyloctan-3-ol. The information presented is intended for
researchers, scientists, and drug development professionals to facilitate the identification and
characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 6-Methyloctan-3-ol and 5-
Methyloctan-3-ol.

Table 1: Predicted *"H NMR Spectroscopic Data (500 MHz,
CDCIs)
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Assignment 6-Methyloctan-3-ol 5-Methyloctan-3-ol
Chemical Shift (ppm) Multiplicity Integration
H1, H1' 0.91 t

H2 1.45 m

H3 3.55 m

H4 1.35 m

H5 1.25 m

H6 1.55 m

H7 1.15 m

H8 0.88 t

6-CHs 0.89 d

5-CHs

OH ~1.5-2.5 brs

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and
temperature.

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDCIs)
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Carbon Assignment

6-Methyloctan-3-ol Chemical

5-Methyloctan-3-ol Chemical

Shift (ppm) Shift (ppm)

C1 10.0 9.8
Cc2 30.0 29.8
C3 73.0 73.5
C4 39.0 45.0
C5 25.0 34.0
C6 32.0 29.0
Cc7 23.0 14.1
C8 14.0

6-CHs 19.5

5-CHs 19.8

Table 3: Key IR Absorption Bands

Functional Group

Vibrational Mode

6-Methyloctan-3-ol
(Predicted, cm™1)

5-Methyloctan-3-ol
(Predicted, cm™1)

O-H Stretching (broad) 3600-3200 3600-3200
C-H Stretching 2960-2870 2960-2870
C-O Stretching 1150-1050 1150-1050

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
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Parameter 6-Methyloctan-3-ol 5-Methyloctan-3-ol
Molecular lon [M]* (m/z) 144.15 144.15

[M+H]* (m/z) 145.16 145.16

[M+Na]* (m/z) 167.14 167.14

[M-H20]* (m/z) 126.14 126.14

Key Fragment lons (m/z) 115,101, 87, 73, 59, 45 115, 101, 87, 73, 59, 45

Note: The relative intensities of fragment ions will differ based on the specific fragmentation

pathways, which are influenced by the position of the methyl group.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated
chloroform (CDCI3).

Instrumentation: Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.

'H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use a standard pulse sequence.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each carbon.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCls: dH
=7.26 ppm, d0C = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, place a drop of the analyte between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

e Background Correction: Perform a background scan of the empty sample holder to subtract
atmospheric and instrumental interferences.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via
direct infusion or after separation by gas chromatography (GC).

¢ lonization: Use electron ionization (EIl) at 70 eV.

o Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer.

o Data Acquisition: Scan a mass range appropriate for the analyte, typically from m/z 40 to
200.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. Alcohols typically undergo a-cleavage and
dehydration.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
unknown organic compound like 6-Methyloctan-3-ol.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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